molecular formula C10H11BrO4 B317978 3-Bromo-4-(2-methoxyethoxy)benzoic acid CAS No. 881583-94-4

3-Bromo-4-(2-methoxyethoxy)benzoic acid

Cat. No.: B317978
CAS No.: 881583-94-4
M. Wt: 275.1 g/mol
InChI Key: IOAQVPYHRCQXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the third position and a 2-methoxyethoxy group at the fourth position on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-methoxyethoxy)benzoic acid typically involves the bromination of 4-(2-methoxyethoxy)benzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-(2-methoxyethoxy)benzoic acid is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methoxyethoxy)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The bromine atom and the methoxyethoxy group can influence the compound’s binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methoxyethoxy group.

    4-Bromo-3-methoxybenzoic acid: Bromine and methoxy groups are positioned differently on the benzene ring.

    3-Bromo-4-ethoxybenzoic acid: Ethoxy group instead of methoxyethoxy group

Uniqueness

3-Bromo-4-(2-methoxyethoxy)benzoic acid is unique due to the presence of both a bromine atom and a 2-methoxyethoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-bromo-4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAQVPYHRCQXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.